3H-3-Benzazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
264-12-0 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3H-3-benzazepine |
InChI |
InChI=1S/C10H9N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-8,11H |
InChI Key |
YGLDQFWPUCURIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CNC=CC2=C1 |
Canonical SMILES |
C1=CC=C2C=CNC=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3h 3 Benzazepine and Its Derivatives
Classical Cyclization and Ring Expansion Approaches
Classical synthetic strategies have long been employed for the construction of the benzazepine framework. These methods often involve intramolecular reactions to form the seven-membered ring and include Friedel-Crafts type carbocyclizations, reductive cyclizations, ring expansions of smaller heterocyclic precursors, and dehydration-mediated cyclizations.
Friedel-Crafts Type Carbocyclizations for Benzazepine Assembly
Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of numerous carbocyclic and heterocyclic systems, including the 3-benzazepine scaffold. wikipedia.orgthieme-connect.com This approach typically involves the cyclization of a suitably substituted N-phenethyl derivative in the presence of a strong acid catalyst. The electrophilic cyclization onto the aromatic ring forms the fused seven-membered ring.
A variety of catalysts can be employed for these cyclialkylations, including polyphosphoric acid (PPA), aluminum chloride (AlCl₃), and sulfuric acid (H₂SO₄). researchgate.net The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. For instance, the synthesis of 5,6-dihydro-11H-benzo[b] organic-chemistry.orgbenzazepine derivatives has been achieved through the Friedel-Crafts cyclialkylation of nitrogen-containing alkanols. researchgate.net
| Precursor Type | Catalyst | Product Type | Reference |
| Nitrogen-containing alkanols | AlCl₃, H₂SO₄, or PPA | 5,6-dihydro-11H-benzo[b] organic-chemistry.orgbenzazepines | researchgate.net |
| N-phenethyl-N-tosylglycine | Not specified | 1-oxo-3-benzazepine derivative | organic-chemistry.org |
These reactions proceed via a carbocation mechanism, where the acidic catalyst promotes the formation of an electrophilic species that subsequently attacks the electron-rich aromatic ring to close the seven-membered ring. researchgate.net
Reductive Cyclization Strategies
Reductive cyclization represents another important classical route to the 3-benzazepine core, particularly for the synthesis of tetrahydro-3-benzazepines. wikipedia.orgthieme-connect.com This strategy often involves the cyclization of a precursor molecule containing both an aromatic ring and a side chain with functional groups amenable to reduction and cyclization.
Another approach involves the intramolecular reductive Heck cyclization, which can be facilitated by microwave assistance to construct the 3-benzazepine core with regio- and stereoselectivity. researchgate.netnih.gov
| Starting Material | Key Steps | Product | Reference |
| Benzonorbornadiene | Oxidative cleavage, reductive amination, debenzylation | 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine | rsc.org |
| Suitably substituted alkenes | Intramolecular reductive Heck cyclization | 3-Benzazepine core | researchgate.netnih.gov |
Ring Enlargement Reactions from Precursor Heterocycles
Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings like benzazepines from more readily available smaller heterocyclic precursors. wikipedia.orgthieme-connect.com This strategy takes advantage of the existing ring structure and circumvents some of the challenges associated with direct cyclization to form a seven-membered ring.
The Dowd-Beckwith reaction, a ring-expansion of cyclic ketones via alkoxy radicals, is a notable example of a ring-enlargement strategy that can be applied to the synthesis of benzazepine frameworks. nrochemistry.com This method allows for the deconstructive functionalization of cyclic ketones, which can be precursors to the larger benzazepine ring system. While the direct application to 3H-3-benzazepine is a specialized area, the principle of expanding a smaller ring, such as a substituted piperidine (B6355638) or isoquinoline (B145761) derivative, is a recognized synthetic pathway. nrochemistry.com
Dehydration-Mediated Cyclization Reactions
Dehydration-mediated cyclization reactions are a class of intramolecular condensation reactions where the formation of the heterocyclic ring is driven by the removal of a molecule of water. A prominent example that falls under this category and is used for the synthesis of related nitrogen heterocycles is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.orgyoutube.com
The mechanism typically involves an initial dehydration of the amide to form a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring system, a close structural relative of the benzazepine core. organic-chemistry.org By modifying the starting materials to have a longer side chain, this methodology can be adapted for the synthesis of seven-membered rings like benzodiazepines. researchgate.net
Another relevant method is the acid-promoted cyclodehydration of amino alcohols. rsc.org In this approach, an amino alcohol can be induced to cyclize through the activation of the hydroxyl group by an activating reagent, followed by intramolecular nucleophilic attack by the amine. This strategy has been employed for the synthesis of various azaheterocycles. rsc.org
| Reaction Name | Precursor Type | Reagents | Product Type | Reference |
| Bischler-Napieralski type | β-arylethylamides | P₂O₅, POCl₃ | Dihydroisoquinolines (analogous to benzazepine synthesis) | wikipedia.orgorganic-chemistry.orgyoutube.com |
| Acid-promoted Cyclodehydration | Amino alcohols | Acid, Activating reagent | Azaheterocycles | rsc.org |
Modern Catalytic Synthetic Routes
The advent of modern catalytic methods has revolutionized the synthesis of complex molecules, and the construction of the 3-benzazepine framework has significantly benefited from these advancements. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the efficient and selective formation of the benzazepine ring system.
Palladium-Catalyzed Heck-Suzuki Tandem Reactions for Framework Construction
A notable modern approach to the 3-benzazepine skeleton involves a palladium-catalyzed Heck-Suzuki tandem reaction. nih.govnih.gov This powerful strategy allows for the construction of nitrogen-containing medium-sized rings with a high degree of control. The reaction sequence typically begins with an intramolecular Heck reaction, which forms one of the carbon-carbon bonds of the azepine ring, followed by a Suzuki cross-coupling reaction to complete the cyclic structure.
This tandem process offers an efficient route to the 3-benzazepine framework from readily available starting materials. nih.govnih.gov The reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields and selectivity. This methodology has been successfully applied to the synthesis of a variety of substituted 3-benzazepine derivatives. nih.govnih.gov
| Reaction Type | Catalyst | Key Features | Product | Reference |
| Heck-Suzuki Tandem Reaction | Palladium complex | Construction of nitrogen-containing medium rings | 3-Benzazepine framework | nih.govnih.gov |
Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates
A highly effective method for preparing chiral tetrahydro-3-benzazepine motifs involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govnih.gov This approach is noted for its operational simplicity and high efficiency. acs.org Researchers have successfully utilized an N,P-ligated iridium complex to catalyze this transformation. nih.govresearchgate.net
The reaction smoothly converts cyclic ene-carbamate substrates bearing both 1-aryl and 1-alkyl substituents into the corresponding hydrogenated products. nih.gov This methodology consistently delivers excellent enantioselectivity, typically in the range of 91–99% ee, and high isolated yields of 92–99%. nih.govacs.org The versatility of this method is demonstrated by its applicability to a range of substituted benzazepine motifs. For instance, electron-rich dimethoxy-substituted and various para-substituted 1-aryl ene-carbamates are hydrogenated with outstanding enantioselectivity (96–99% ee) and yields greater than 95%. nih.gov
The exploration of alkyl-substituted ene-carbamates has further broadened the scope of this method. acs.org A methyl-substituted ene-carbamate was hydrogenated with 91% ee, while increasing the alkyl chain length to n-butyl improved the enantioselectivity to 99% ee. acs.org The synthetic utility of this process has been proven on a gram scale and applied to the enantioselective synthesis of significant pharmaceutical compounds like trepipam (B1219513) and (S)-fenoldopam. nih.govacs.org
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various Substituted Ene-Carbamates nih.govacs.org
| Substrate Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-(4-Methoxyphenyl) | 2b | >95 | 98 |
| 1-(4-Chlorophenyl) | 2c | >95 | 96 |
| 1-(4-(Trifluoromethyl)phenyl) | 2d | >95 | 97 |
| 1-Methyl | 4a | - | 91 |
| 1-n-Butyl | 4b | - | 99 |
| 1-iso-Butyl | 4c | - | 94 |
| 1-iso-Propyl | 4d | - | 93 |
| 1-Benzyl | 4e | - | 99 |
Zirconium-Mediated Approaches to Azepane Systems
Zirconium-mediated cyclization presents another strategic route to azepane and benzazepine systems. soton.ac.uk This method centers on the intramolecular co-cyclisation of specific diene, enyne, or diyne precursors using a zirconocene(1-butene) complex. soton.ac.uk This reaction forms zirconacycle intermediates, which can be manipulated to produce the desired heterocyclic products. soton.ac.uk
Specifically for the synthesis of 3-benzazepanes, the process utilizes diyne-derived systems. These precursors undergo the zirconocene-mediated cyclization to form zirconacyclopentadienes. The resulting metallacycles are then reacted with dimethyl acetylenedicarboxylate (B1228247) and copper(I) chloride (CuCl) to afford the 3-benzazepine framework. soton.ac.uk This approach provides a pathway to 3,4- or 4,5-disubstituted azepanes when starting from diene precursors, which are subsequently protonated. soton.ac.uk
Novel and Mechanistic-Driven Syntheses
Beyond established catalytic systems, novel synthetic routes driven by unique mechanistic pathways have been developed to access the benzoazepine core and its derivatives.
A novel synthetic strategy for constructing benzoazepine analogues employs an azide (B81097) rearrangement reaction. nih.govnih.govelsevierpure.com This method uses ortho-arylmethylbenzyl azide derivatives as the key precursors. nih.gov The rearrangement is effectively promoted by an acid, with triflic acid (TfOH) being identified as optimal for inducing the generation of an iminium ion intermediate necessary for the cyclization. nih.gov
Researchers have successfully synthesized a series of 14 benzoazepine compounds using this approach, achieving moderate to excellent yields. nih.govnih.gov The reaction conditions were optimized, revealing that using dry toluene (B28343) as a solvent at a higher concentration (0.10 M) provided better yields compared to dichloromethane (B109758) (DCM) or lower concentrations. nih.gov This azide-based chemistry provides a versatile platform for the synthesis of N-containing compounds. nih.gov
Facile, one-flask preparation methods have been developed for certain 3-benzazepine derivatives, particularly for 1-oxo-1,2-dihydro-3H-3-benzazepine. This process involves a base-induced oxidative elimination of a 1-oxo-3-sulfonyl-1,2,4,5-tetrahydro-3H-3-benzazepine precursor. The reaction can be initiated by strong bases like potassium tert-butoxide.
A key feature of this methodology is the in situ generation of the unstable eneamino-ketone intermediate, 1-oxo-1,2-dihydro-3H-3-benzazepine. This intermediate can be isolated or, more conveniently, derivatized directly within the same reaction vessel without purification. For example, after the intermediate is formed, it can be treated with an acylating agent such as p-methoxyphenyl isocyanate to yield the corresponding 3-acyl derivative in a single flask. This approach avoids the handling of the sensitive intermediate and streamlines the synthesis of a series of 3-acyl derivatives.
A modern strategy to prepare complex azepanes involves the transformation of simple nitroarenes through a photochemical dearomative ring expansion. nih.gov This process is centered on the conversion of the nitro group into a highly reactive singlet nitrene intermediate, which is mediated by blue light at room temperature. nih.gov
This photochemical reaction transforms the six-membered benzenoid framework of the nitroarene into a seven-membered ring system. nih.gov A subsequent hydrogenolysis step completes the synthesis, providing the final azepane products. nih.gov This two-step sequence allows for the construction of the seven-membered azepane core from readily available nitro-substituted aromatic precursors, opening up a substantial area of three-dimensional chemical space that is often underrepresented in medicinal chemistry. nih.gov
Chemical Reactivity and Reaction Mechanisms of 3h 3 Benzazepines
Fundamental Reaction Types
The reactivity of the 3H-3-benzazepine core is governed by the constituent benzene (B151609) and azepine rings, each offering distinct opportunities for chemical modification.
Oxidation Pathways
The oxidation of this compound derivatives can be achieved through several methods, often targeting the azepine ring or its substituents. A key oxidative transformation is the base-induced oxidative elimination of 1-oxo-3-sulfonyl-1,2,4,5-tetrahydro-3H-3-benzazepines. This reaction, facilitated by strong bases like potassium tert-butoxide, leads to the formation of 1-oxo-1,2-dihydro-3H-3-benzazepine. The process involves the generation of an unstable eneamino-ketone intermediate which can be isolated or derivatized in situ.
Another significant oxidative strategy involves the cleavage of related bicyclic precursors. For instance, the synthesis of the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core can be accomplished via oxidative cleavage of benzonorbornadiene. researchgate.net This involves osmium-mediated dihydroxylation followed by cleavage with sodium periodate (B1199274) (NaIO₄) or a tandem ozonolysis-reductive amination procedure. researchgate.net Furthermore, certain 7,8-dihydroxy-3-benzazepines have been observed to produce radicals, indicating a propensity for oxidation, which is linked to their biological activity. nih.gov Metal-free approaches utilizing oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) oxoammonium salts have also been developed for the oxidative C-H bond functionalization and ring expansion of tetrahydroisoquinolines to yield 3-benzazepine structures. researchgate.net
Table 1: Selected Oxidation Reactions for 3-Benzazepine Synthesis
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 1-Oxo-3-sulfonyl-1,2,4,5-tetrahydro-3H-3-benzazepine | Potassium tert-butoxide | 1-Oxo-1,2-dihydro-3H-3-benzazepine | |
| Benzonorbornadiene | 1. OsO₄, 2. NaIO₄ | 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine core | researchgate.net |
Reduction Pathways
Reduction reactions of 3H-3-benzazepines and their precursors primarily focus on the saturation of the azepine ring or the reduction of functional groups. A highly efficient method for producing chiral tetrahydro-3-benzazepine motifs is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. acs.orgnih.gov This reaction proceeds with high enantioselectivity (91–99% ee) and yield (92–99%) under hydrogen pressure, converting both 1-aryl and 1-alkyl substituted substrates into their corresponding hydrogenated products. acs.orgnih.gov
Reductive amination is another key strategy. The oxidative cleavage of benzonorbornadiene yields a dialdehyde (B1249045) intermediate which can undergo a twofold reductive amination with an amine (e.g., benzylamine) to form the bicyclic benzazepine core. researchgate.net Additionally, the reduction of imines within the benzazepine framework can be achieved using reagents like sodium triacetoxyborohydride (B8407120) (STAB-H). researchgate.net The reduction of nitro groups in precursors using reagents like tin(II) chloride (SnCl₂) also provides a pathway to the benzazepine skeleton. researchgate.net
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of the 3-benzazepine system can undergo electrophilic aromatic substitution, a fundamental reaction for introducing substituents onto the aromatic core. The position of substitution (ortho, para, or meta to the azepine ring fusion) is directed by the electronic nature of the existing substituents and the azepine ring itself. libretexts.org
A key application of this reaction is in the synthesis of the benzazepine core itself through intramolecular cyclization. Lewis acid-catalyzed intramolecular electrophilic aromatic substitution of N-aryl-substituted 2-amidoacroleins provides a method for preparing tetrahydro-3-benzazepines. nih.gov Similarly, intramolecular Friedel–Crafts-type alkylations have been employed to synthesize 1-substituted tetrahydro-3-benzazepines. acs.orgnih.gov The success and regioselectivity of these reactions depend on the nature of the tether connecting the reacting electrophile to the aromatic ring and the specific Lewis acid used. nih.gov
Regioselective Transformations
Controlling the site of reaction, or regioselectivity, is crucial for the specific functionalization of the this compound scaffold. This is particularly important when modifying the nitrogen and carbon atoms of the azepine ring.
Alkylation Reactions at Nitrogen and Carbon Positions
Alkylation of benzazepines can occur at either the nitrogen atom or a carbon atom of the azepine ring, with the outcome often dependent on the reaction conditions. For the related 2,4-diphenyl-3H-1-benzazepine system, deprotonation with a strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) followed by treatment with an alkylating agent can lead to either C3-alkylation or N-alkylation. researchgate.net The regioselectivity is influenced by the choice of base, the presence of additives like HMPA, and the leaving group of the alkylating agent. For example, using methyl iodide leads exclusively to C3-methylation, whereas methyl tosylate yields the N-methylated product. researchgate.net
In the context of 3-benzazepines, metal-free ring expansion of tetrahydroisoquinolines using diazomethanes represents a form of C-alkylation, where a methylene (B1212753) group is inserted adjacent to the nitrogen atom to form the seven-membered ring. researchgate.net This reaction proceeds via an oxidative C-H bond functionalization followed by the ring expansion step. researchgate.net
Table 2: Regioselectivity in Alkylation of Benzazepine Analogs
| Substrate | Base/Reagent | Alkylating Agent | Major Product | Reference |
|---|---|---|---|---|
| 2,4-Diphenyl-3H-1-benzazepine | LDA or KHMDS | Methyl Iodide (MeI) | C3-Methylated product | researchgate.net |
| 2,4-Diphenyl-3H-1-benzazepine | LDA or KHMDS | Methyl Tosylate (MeOTs) | N-Methylated product | researchgate.net |
Acylation Reactions
Acylation of the nitrogen atom in the 3-benzazepine ring is a common transformation. The unstable 1-oxo-1,2-dihydro-3H-3-benzazepine, generated in situ, can be readily trapped with various acylating agents to form stable 3-acyl derivatives. This includes reactions with acid chlorides (R'COCl) and isocyanates. The resulting acylation products are generally stable and can undergo further chemical modifications, such as reduction. The synthesis of this compound-3-carbonylchloride, 1,2,4,5-tetrahydro- is a direct example of N-acylation, producing a key intermediate for further derivatization. These acylation reactions are often uncomplicated by side reactions under mild conditions, although purification can sometimes present challenges.
Ring Transformations and Rearrangements
The seven-membered ring of the this compound system is susceptible to a variety of transformations that can alter its core structure, leading to the formation of different heterocyclic systems or isomers. These reactions are often driven by the introduction of specific reagents or reaction conditions that exploit the inherent strain and reactivity of the azepine ring.
Ring Contraction Reactions to Form Other Heterocycles
The benzazepine skeleton can undergo ring contraction to yield smaller, more stable aromatic heterocyclic systems. A notable example involves the transformation of a 2,4-diphenyl-3H-1-benzazepine with N-Bromosuccinimide (NBS), which results in a high-yield synthesis of 2,4-diphenylquinoline. This reaction provides a convenient method for converting an accessible 1-benzazepine into a quinoline (B57606) in a single step. The mechanism of this unusual contraction has been elucidated using 13C-labeled and deuterated benzazepines, supported by Density Functional Theory (DFT) calculations.
In a related strategy, the formation of quinoline structures can also be achieved from indoles through a rhodium-catalyzed reaction with halodiazoacetates. beilstein-journals.org This process is proposed to proceed via the initial cyclopropanation of the indole (B1671886) C2–C3 double bond, followed by the ring-opening of the unstable cyclopropane (B1198618) intermediate and subsequent elimination to expand the ring into the quinoline system. beilstein-journals.org Another relevant transformation is the deaminative ring contraction of biaryl-linked dihydroazepines. nih.gov This reaction proceeds through an in-situ methylation to form a cyclic ammonium (B1175870) cation, which then undergoes a base-induced nih.govnih.gov-Stevens rearrangement followed by a dehydroamination sequence to yield polycyclic heteroaromatics like benzo[h]quinolines. nih.gov Furthermore, investigations into related diazepine (B8756704) systems have shown that they can undergo photochemical rearrangements to form cyanopyrroles, with the mechanism proceeding through a transient 1,3-diazepine intermediate. nih.govrsc.org
Isomerization Pathways (e.g., Acid-Catalyzed Isomerization)
Isomerization represents a key reaction pathway for 3H-3-benzazepines, encompassing both structural rearrangements and the interconversion of stereoisomers. In the context of iridium-catalyzed asymmetric hydrogenations of related cyclic ene-carbamates to produce chiral 3-benzazepines, acid-mediated isomerization of the double bond in the substrate can occur as a competing reaction pathway. acs.org This highlights the potential for acid catalysis to induce isomerization in unsaturated benzazepine precursors.
The 3H-benzazepine ring itself is non-planar and can exist as a mixture of conformational isomers. acs.org The interconversion between these conformers, often a rapid process on the NMR timescale at room temperature, is a fundamental isomerization pathway. nih.govacs.org This dynamic equilibrium can be influenced by substitution on the azepine ring, which alters the energy barrier for ring inversion. nih.govacs.org A distinct intramolecular rearrangement, termed an 'azatropic shift,' has been observed in the acid-triggered, two-atom ring contraction of certain cyclic ureas derived from tetrahydrobenzazepines, demonstrating a sophisticated isomerization mechanism that proceeds with high retention of stereochemistry.
Ring Opening Strategies
While the construction of the benzazepine ring is well-explored, strategies for its subsequent ring-opening are less common, reflecting the relative stability of the seven-membered heterocycle under many conditions. Mechanistic studies on certain rearrangement reactions have provided insight into the ring's integrity. For example, when a cyclopropane-substituted substrate was used to probe for the intermediacy of a radical pair in a potential acs.orgacs.org-sigmatropic rearrangement, no ring-opening of the cyclopropyl (B3062369) group was detected. researchgate.net This result suggests that for this particular transformation, pathways involving radical intermediates that might lead to ring cleavage are not favored. researchgate.net
In contrast, ring-opening is a key step in the synthesis of certain heterocyclic systems. For instance, the synthesis of pyrido-benzodiazepines can be achieved through the ring-opening hydrolysis of benzimidazole (B57391) salts followed by an intramolecular C-H activation and ring closure. researchgate.net This type of ring-opening/ring-closure strategy, while not starting from a pre-formed benzazepine, illustrates a valid chemical approach where the cleavage of one heterocyclic ring is used to construct another.
Stereochemical Aspects of Reactivity
The non-planar nature of the this compound ring introduces significant stereochemical complexity, including dynamic conformational equilibria and the potential for stable chirality.
Conformational Dynamics and Exchange Processes
The this compound ring is not flat; it adopts a puckered conformation where the sp3-hybridized carbon atom (C3) is out of the plane of the rest of the heterocyclic ring system. acs.orgmarmacs.org At room temperature, many 3H-benzazepines undergo rapid conformational exchange between two mirror-image (enantiomeric) puckered forms. nih.govmarmacs.orgresearchgate.netrsc.org This rapid equilibrium means that on the NMR timescale, certain protons, such as the methylene protons at C3, appear as a single, time-averaged signal. marmacs.org
This dynamic process can be slowed or even halted by lowering the temperature or by introducing substituents onto the azepine ring. nih.govmarmacs.org Variable-temperature NMR experiments are a key tool for studying these exchange processes. nih.govmarmacs.orgresearchgate.netrsc.org As the temperature is lowered, the rate of interconversion decreases, and at a sufficiently low temperature (the coalescence temperature), the single averaged signal splits into separate resonances corresponding to the distinct protons in each fixed conformation. marmacs.org DFT studies and experimental data show that alkyl substitution, particularly at the C3 and C5 positions, significantly increases the activation energy barrier for this ring-flip, thereby slowing the rate of enantiomerization. nih.govacs.org This effect is pronounced enough that with appropriate substitution, the isolation of individual atropisomers might be possible. nih.govacs.org
| Substitution Pattern | Effect on Conformational Exchange Rate | Impact on Enantiomerization Barrier | Reference |
|---|---|---|---|
| Unsubstituted at C3/C5 | Fast exchange at room temperature | Low | acs.org |
| Alkylation at C5 | Appreciably slowed exchange | Higher | nih.govacs.org |
| Alkylation at C3 | Significantly slowed exchange | Even higher | nih.govacs.org |
| Aryl groups at C2/C4 | No large effect | Minimal change | nih.govacs.org |
Enantiomerization Mechanisms and Barrier Energies
The existence of stable, chiral 3-benzazepine derivatives has been confirmed through asymmetric syntheses that produce these compounds with high enantioselectivity (up to 99% ee). acs.orgnih.gov The primary mechanism for the interconversion of these enantiomers (enantiomerization) is the same ring-inversion process described as conformational exchange. nih.govacs.org The energy barrier to this inversion dictates the configurational stability of the chiral molecule. If the barrier is low, rapid racemization occurs at room temperature; if it is high enough (typically >93 kJ/mol), the enantiomers can be isolated. semanticscholar.org
For tertiary amines, enantiomerization can also occur via pyramidal (or nitrogen) inversion, a process where the nitrogen atom and its three substituents move through a planar transition state. libretexts.org This process usually has a low energy barrier (~25 kJ/mol) and leads to rapid racemization at room temperature for simple amines. libretexts.org However, incorporating the nitrogen into a strained ring system can increase this barrier. researchgate.net
For 3H-benzazepines, the enantiomerization is primarily a function of the entire seven-membered ring flip. nih.govacs.org DFT calculations and experimental NMR data have shown how substitution sterically hinders this inversion, thereby raising the energy barrier. nih.govacs.org While specific energy barriers for 3H-3-benzazepines are system-dependent, studies on related chiral heterocycles provide context. For example, the coalescence energy for the inversion of some helical ruthenium complexes was found to be around 43-44 kJ/mol, significantly lower than for larger, more rigid helicenes. nih.gov Computational studies are a critical tool for predicting these energy barriers, helping to determine if a given substituted benzazepine might be configurationally stable enough for isolation as a single enantiomer. semanticscholar.orgnih.gov
| Factor | Influence on Enantiomerization Barrier | Mechanism | Reference |
|---|---|---|---|
| Ring Inversion | Primary determinant of the barrier | Interconversion between two puckered, enantiomeric ring conformations. | nih.govacs.org |
| Substitution at C5 | Increases barrier | Steric hindrance raises the energy of the transition state for ring inversion. | nih.govacs.org |
| Substitution at C3 | Greatly increases barrier | Steric hindrance from an axial substituent strongly inhibits the ring-flip motion. | acs.org |
| Nitrogen Inversion | Potentially contributes, but ring flip is dominant | Pyramidal inversion at the nitrogen center; generally a low barrier process for unstrained amines. | libretexts.orgresearchgate.net |
Advanced Spectroscopic Analysis in 3h 3 Benzazepine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical method for elucidating the detailed structure and dynamics of organic molecules like 3H-3-benzazepines. nih.gov Its non-destructive nature allows for the sample to be re-analyzed by other methods. nih.gov Modern NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, provide extensive information on the molecular framework. nih.gov
Structural Elucidation and Assignment (¹H NMR, ¹³C NMR)
The definitive identification and structural confirmation of newly synthesized 3H-3-benzazepine derivatives rely heavily on ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. conicet.gov.ar These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.
In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment. For instance, protons on the aromatic ring of the benzazepine system typically resonate in the downfield region (around δ 7.0-8.0 ppm), while protons on the seven-membered azepine ring appear in the more upfield region. conicet.gov.ar The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons, which is crucial for establishing connectivity.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. conicet.gov.ar The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. Quaternary carbons, which lack attached protons, can be identified using techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT). conicet.gov.ar
To achieve complete and unambiguous signal assignment, chemists employ a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). conicet.gov.ar
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms. conicet.gov.armdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and assigning quaternary carbons. conicet.gov.armdpi.com
The combination of these 1D and 2D NMR experiments allows for the meticulous mapping of the entire molecular structure of a this compound derivative. conicet.gov.armdpi.com
¹H and ¹³C NMR Data for a Representative Tetrahydro-1H-2-benzazepine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| NH | 4.23-4.97 | - |
| H-a (adjacent to N) | 4.24-4.49 | - |
| Protonated Carbons | - | Based on HMQC |
| Quaternary Carbons | - | Based on HMBC |
Data derived from studies on N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines, which share a related core structure. conicet.gov.ar
Dynamic NMR for Conformational Studies
The seven-membered ring of the this compound core is not planar and can exist in various conformations, such as chair and boat forms. These different conformations can interconvert, a process known as ring inversion. Dynamic NMR (DNMR) spectroscopy is a key technique used to study these conformational dynamics. acs.orgresearchgate.net
By recording NMR spectra at different temperatures (variable-temperature NMR), researchers can observe changes in the appearance of the signals. researchgate.netnih.gov At high temperatures, if the conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals for the interconverting forms. marmacs.org As the temperature is lowered, the rate of interconversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for each conformer begin to merge into a single broad peak. beilstein-journals.org Below this temperature, if the exchange is slow enough, distinct signals for each individual conformer can be observed. marmacs.org
For example, in a study of related 1-benzazepines, the methylene (B1212753) protons at C3 showed a single resonance at room temperature, indicating rapid equilibration. However, at -65 °C, the exchange became slow, and two separate resonances were observed. marmacs.org A similar principle applies to 3H-3-benzazepines, where variable-temperature ¹H NMR can reveal the presence of puckered, enantiomorphic conformations. rsc.org
From the coalescence temperature and the chemical shift difference between the signals of the conformers, it is possible to calculate the activation energy barrier (ΔG‡) for the conformational interconversion process. beilstein-journals.org This provides valuable quantitative data on the flexibility of the azepine ring, which can be influenced by the nature and position of substituents. acs.orgnih.gov
Quantitative Analysis Methodologies
Quantitative NMR (qNMR) has emerged as a powerful method for determining the purity and concentration of chemical compounds, including complex molecules like benzazepine derivatives. bwise.krresearchgate.net A key advantage of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification without the need for identical reference standards for every analyte. bwise.kramericanpharmaceuticalreview.com
The ¹H-qNMR method is most commonly used. nih.gov The process involves:
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent along with a known amount of an internal standard (IS). nih.gov
Internal Standard Selection: The IS must be a high-purity, stable compound that does not react with the sample and has at least one sharp signal that is well-resolved from any signals in the analyte's spectrum. nih.gov Phloroglucinol or 1,3,5-trimethoxybenzene (B48636) are examples of compounds used as internal standards. nih.govnih.gov
Spectrum Acquisition: The ¹H NMR spectrum is recorded under conditions that ensure accurate integration. This includes a sufficiently long relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T1) of the signals being quantified, to allow for complete relaxation of the nuclei between pulses. nih.gov
Quantification: The concentration or purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard. nih.gov
This technique can be used for simultaneous determination of a drug and its impurities, making it a valuable tool for quality control in pharmaceutical development. nih.govresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced when the molecule is broken apart. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of this compound derivatives. Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure molecular masses with very high accuracy, typically to four or more decimal places. researchgate.netnih.gov
This high accuracy allows for the unambiguous determination of a compound's elemental composition. researchgate.net For a given molecular weight, there can be multiple possible combinations of atoms. However, the precise mass, when measured by HRMS, can distinguish between these possibilities because the exact mass of each element is not an integer (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491). By comparing the experimentally measured accurate mass with the calculated masses of potential molecular formulas, the correct formula for a this compound derivative can be confidently assigned. nih.gov
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide the necessary resolving power to separate ions with very similar m/z values, which is essential when analyzing complex mixtures or confirming the identity of a newly synthesized compound. researchgate.netnih.gov
Key Advantages of HRMS in this compound Analysis
| Feature | Advantage | Reference |
|---|---|---|
| High Mass Accuracy | Allows for unequivocal determination of elemental composition. | nih.gov |
| High Resolving Power | Separates analyte signals from background interferences, increasing signal-to-noise. | nih.gov |
| Full-Scan Sensitivity | Enables the detection and identification of unexpected impurities or metabolites. | researchgate.net |
Fragmentation Pattern Analysis for Structural Characterization
In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint that can be used for identification and structural elucidation. researchgate.net The fragmentation of this compound derivatives is typically studied using tandem mass spectrometry (MS/MS). researchgate.net
In an MS (B15284909)/MS experiment, a specific ion (the precursor or parent ion), usually the protonated molecule [M+H]⁺, is selected and then subjected to collision-induced dissociation (CID). researchgate.net This causes the precursor ion to fragment, and the resulting product ions are then analyzed.
The fragmentation pathways of the this compound ring system are dictated by its structure. The bonds in the seven-membered azepine ring are typically the most labile. researchgate.net Cleavages often occur at bonds adjacent to the nitrogen atom (alpha-cleavage) or at other weak points in the ring, leading to the loss of small, neutral molecules. miamioh.edulibretexts.org The specific fragmentation pattern will be heavily influenced by the type and location of substituents on the benzazepine core. By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's substructures can be constructed, confirming the proposed connectivity. For instance, studies on related 1,5-benzodiazepines show that major fragmentation occurs in the seven-membered ring, often involving cleavages of the N-C and C-C bonds within that ring. researchgate.net This type of analysis is crucial for distinguishing between isomers and confirming the identity of synthesized compounds. nih.gov
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, enabling the identification and structural analysis of this compound compounds.
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. This absorption pattern is unique to the molecule's structure.
In the context of this compound research, IR spectroscopy is instrumental in confirming the successful synthesis of target derivatives. For instance, the synthesis of 1-oxo-1,2-dihydro-3H-3-benzazepine, an unstable eneamino-ketone, and its subsequent acylation products can be monitored by observing characteristic IR bands. The introduction of specific functional groups results in new, identifiable peaks in the IR spectrum. For example, the presence of a nitrile group (C≡N) in a derivative would give rise to a sharp absorption band in the range of 2200-2260 cm⁻¹. Research on related benzazepine precursors has identified characteristic bands for key functional groups, which serve as diagnostic markers during synthesis.
Table 1: Illustrative IR Absorption Frequencies for Functional Groups in this compound Derivatives This table is illustrative and compiled from general spectroscopic data and findings on related heterocyclic compounds.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (amine/amide) | Stretch | 3300-3500 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=O (ketone/amide) | Stretch | 1650-1750 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C=C (ene-amine) | Stretch | 1600-1650 |
| C-N | Stretch | 1000-1350 |
Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
In pharmaceutical analysis, Raman spectroscopy is widely used for the characterization of active pharmaceutical ingredients (APIs). researchgate.net For complex heterocyclic systems like benzazepines, it offers several advantages. Its non-destructive nature and minimal sample preparation make it ideal for analyzing sensitive compounds. nih.gov A key application is the study of polymorphism, where different crystalline forms of the same compound can exhibit distinct Raman spectra, particularly in the low-frequency (THz-Raman) region which corresponds to lattice vibrations. nih.govazom.com This is critical as different polymorphs can have different physical properties.
For benzazepine derivatives, which share structural similarities with drugs like carbamazepine (B1668303) (a dibenzazepine), Raman spectroscopy can be used to:
Confirm structural identity through the "fingerprint" region (200-1800 cm⁻¹). azom.com
Differentiate between polymorphic forms. nih.gov
Monitor chemical reactions and synthetic processes in real-time.
Research on related benzodiazepine (B76468) structures has identified characteristic Raman bands, such as phenyl ring modes, that are useful for identification. frontiersin.org
Table 2: Representative Raman Shifts for Benzodiazepine-Related Structures Data adapted from studies on benzodiazepines, providing a reference for expected shifts in benzazepine compounds. frontiersin.org
| Vibration Mode | Approximate Raman Shift (cm⁻¹) |
| Phenyl Ring Mode | ~1555 |
| Phenyl Ring Mode | 1325-1335 |
| Phenyl Ring Mode | ~1030 |
| Phenyl Ring Mode | ~1000 |
| C-H Out-of-Plane Bend | 500-850 |
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection
Standard Raman scattering is an inherently weak phenomenon, which can limit its application for detecting trace amounts of a substance. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal. This enhancement, typically by a factor of 10⁶ or more, occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, most commonly silver or gold. mdpi.com
SERS has emerged as a highly sensitive technique for the detection of drugs and their metabolites. rsc.org Studies have demonstrated its applicability for analyzing benzodiazepines, a class of compounds structurally related to benzazepines. rsc.org The methodology involves mixing the analyte with gold or silver nanoparticles and an aggregating agent, which facilitates the generation of "hot spots" where the electromagnetic enhancement is maximized. rsc.org This allows for detection at concentrations as low as the nanogram per milliliter (ng/mL) level. rsc.org
The potential applications of SERS in this compound research include:
Trace-level detection: Identifying minute quantities of synthetic intermediates or impurities.
Metabolite analysis: Detecting and identifying metabolites of benzazepine-based compounds in biological fluids.
High-throughput screening: Developing rapid screening methods for libraries of new benzazepine derivatives. nih.gov
The SERS spectrum provides a specific molecular fingerprint, allowing for confident identification even in complex matrices. frontiersin.orgresearchgate.net
Electronic Spectroscopy (UV-Vis, CD)
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide information on the electronic structure, conjugation, and, in the case of chiral molecules, the three-dimensional arrangement of atoms.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons.
For this compound and its derivatives, the fused benzene (B151609) ring and the azepine ring constitute a chromophore. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of various substituents. UV-Vis spectroscopy is routinely used to:
Confirm the formation of new derivatives, as changes in the chromophore system will lead to shifts in λmax. mu-varna.bg
Study solute-solvent interactions, where changes in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. researchgate.net
Provide data that can be correlated with theoretical calculations (e.g., using Density Functional Theory, DFT) to gain a deeper understanding of the electronic transitions (e.g., π → π* and n → π*). researchgate.net
In the synthesis of 3-acyl derivatives of 1-oxo-1,2-dihydro-3H-3-benzazepine, UV-Vis spectroscopy can be used to characterize the eneamino-ketone chromophore of the parent compound and its derivatized forms.
Table 3: Typical Electronic Transitions and Expected UV-Vis Absorption Regions for Aromatic Systems This table provides a general guide to the types of electronic transitions relevant to the benzazepine chromophore.
| Transition | Description | Typical Wavelength Range (nm) |
| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | 200-400 |
| n → π | Excitation of a non-bonding electron (e.g., on Nitrogen) to a π antibonding orbital. | 250-600 |
Chiroptical Spectroscopies: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
When a this compound derivative is chiral, meaning it is non-superimposable on its mirror image, it interacts differently with left and right circularly polarized light. Chiroptical techniques measure this differential absorption and are exceptionally powerful for determining the absolute configuration (the actual 3D arrangement of atoms) and conformation of chiral molecules in solution. rsc.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light associated with a molecule's fundamental vibrational transitions. rsc.org It is the vibrational analogue of ECD. A VCD spectrum provides a rich pattern of positive and negative bands that is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, an unambiguous assignment of the absolute configuration can be made. nih.govnih.gov This method has been successfully applied to determine the stereochemistry of complex heterocyclic and benzodiazepine-based pharmaceutical compounds. nih.gov
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-Vis light. nih.gov An ECD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the chiral molecule's electronic transitions. nih.govnih.gov Like VCD, ECD is a powerful tool for stereochemical assignment, especially when combined with theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT). nih.gov For many chiral pharmaceuticals, the different enantiomers (R and S isomers) exhibit nearly mirror-image ECD spectra. nih.gov This property can be used not only to assign the absolute configuration but also to determine the enantiomeric purity of a sample. nih.gov The synthesis of chiral tetrahydro-3-benzazepine motifs, for example, yields enantiopure products whose stereochemistry can be confirmed using chiroptical methods. acs.org
The application of VCD and ECD is indispensable in the development of enantiomerically pure this compound-based drug candidates, where often only one enantiomer possesses the desired therapeutic activity.
Advanced Spectroscopic Methodologies and Instrumentation
The structural elucidation and dynamic analysis of complex heterocyclic molecules such as this compound rely on sophisticated analytical techniques. Advanced spectroscopic methodologies provide unparalleled insight into molecular structure, reaction kinetics, and nanoscale properties. These methods leverage cutting-edge instrumentation to overcome the limitations of conventional spectroscopy, enabling researchers to probe molecular systems with exceptional precision and resolution. The application of these techniques is fundamental to understanding the intricate chemical behavior of the this compound scaffold and its derivatives.
Time-Resolved Spectroscopy for Reaction Dynamics
Time-resolved spectroscopy encompasses a suite of techniques designed to monitor chemical processes as they occur in real-time, often on incredibly short timescales from femtoseconds to seconds. By capturing a series of "snapshots" following an initial trigger, such as a laser pulse, these methods can elucidate the mechanisms of photochemical reactions, track the formation of transient intermediates, and determine the lifetimes of excited states. southampton.ac.uknih.gov
For a compound like this compound, understanding its behavior upon photoexcitation is crucial. Techniques like femtosecond transient absorption (fs-TA) spectroscopy can reveal the entire reaction pathway. nih.gov In a typical fs-TA experiment, a "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed by a precise interval, measures the absorption spectrum of the transient species. nih.gov By varying this delay, a complete kinetic profile of the excited-state dynamics can be constructed. This allows for the direct observation of processes such as intramolecular proton transfer, isomerization, or the formation of radical intermediates, which are often too fleeting to be detected by other means. nih.govresearchgate.net The data gathered can identify distinct intermediates and their respective lifetimes, providing a comprehensive picture of the deactivation pathways from the excited state. nih.govresearchgate.net
Table 1: Potential Photophysical Events in this compound Analysis via Time-Resolved Spectroscopy
| Photophysical/Photochemical Event | Typical Timescale | Information Gained |
| Initial Photoexcitation | < 100 fs | Creation of the initial excited Franck-Condon state. |
| Excited-State Structural Relaxation | 100 fs - 10 ps | Geometric rearrangement in the excited state. |
| Intersystem Crossing (ISC) | 1 ps - 1 µs | Transition from a singlet excited state to a triplet state. |
| Fluorescence | 100 ps - 10 ns | Radiative decay from the lowest singlet excited state. |
| Formation of Transient Intermediates | 1 ps - 1 ms | Identification of short-lived species in a reaction pathway. |
| Isomerization | 1 ps - 100 ns | Structural rearrangement to a different isomeric form. vu.lt |
Tip-Enhanced Spectroscopy (TES) for Nanoscale Studies
Tip-Enhanced Spectroscopy (TES) represents a powerful approach for obtaining chemical information with spatial resolution far beyond the diffraction limit of light. osaka-u.ac.jp The most prominent example of this is Tip-Enhanced Raman Spectroscopy (TERS), which integrates the chemical specificity of Raman spectroscopy with the high-resolution imaging capabilities of scanning probe microscopy (SPM), such as atomic force microscopy (AFM) or scanning tunneling microscopy (STM). wiley.com
The core principle of TERS involves using a sharp, metal-coated SPM tip as a plasmonic nanoantenna. osaka-u.ac.jp When the tip is illuminated by a laser, a highly confined and intense electromagnetic field is generated at the tip's apex, creating a "hotspot" just a few nanometers in size. wiley.com When the tip is brought near a sample surface, the Raman signal from molecules located directly within this hotspot is dramatically amplified. By scanning the tip across the sample, a chemical map can be generated with nanoscale resolution. osaka-u.ac.jp
For this compound research, TERS could be used to study the orientation and distribution of single molecules on a substrate, investigate interactions at interfaces, or characterize defects in a material with high precision. wiley.com This technique is particularly valuable for analyzing 2D materials and nanomaterials where properties can vary significantly over very short distances. wiley.com The ability to obtain detailed vibrational spectra from a sample volume of just a few cubic nanometers allows for a level of analysis impossible with conventional Raman spectroscopy. wiley.com
Table 2: Comparison of Conventional Raman Spectroscopy and Tip-Enhanced Raman Spectroscopy (TERS)
| Feature | Conventional Raman Spectroscopy | Tip-Enhanced Raman Spectroscopy (TERS) |
| Spatial Resolution | Diffraction-limited (~250-500 nm) | Nanoscale (~1-20 nm) wiley.com |
| Signal Enhancement | None | 10³ - 10⁷ (or higher) |
| Sample Volume | Micrometer scale | Nanometer scale wiley.com |
| Primary Application | Bulk chemical analysis, micro-mapping | Nano-imaging, single-molecule analysis, surface science osaka-u.ac.jp |
| Instrumentation | Raman spectrometer | Raman spectrometer integrated with AFM/STM osaka-u.ac.jp |
Synchrotron-Based X-ray Spectroscopy (XAS, XPS)
Synchrotron light sources produce X-rays of exceptionally high brightness and tunability, properties that are leveraged in advanced spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS). nih.gov These methods are powerful tools for probing the elemental composition, electronic structure, and local atomic environment of materials.
X-ray Absorption Spectroscopy (XAS) : In XAS, the energy of the incident X-ray beam is tuned through the absorption edge of a specific element. The resulting spectrum contains detailed information about the oxidation state, coordination geometry, and bond distances of the absorbing atom. For this compound, XAS at the nitrogen K-edge could provide precise information about the electronic environment and bonding of the nitrogen heteroatom within the azepine ring.
X-ray Photoelectron Spectroscopy (XPS) : Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides information on elemental composition and, more importantly, the chemical state of those elements. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can identify the elements present and their oxidation states. High-resolution XPS of the N 1s and C 1s regions of this compound would allow for the differentiation of the nitrogen atom and the various carbon atoms (e.g., aromatic vs. aliphatic, C-N vs. C-C bonds) based on subtle shifts in their binding energies.
The high photon flux from a synchrotron source significantly improves signal-to-noise ratios and allows for the analysis of very dilute samples or for time-resolved experiments that can capture dynamic changes in the electronic structure during a chemical reaction. nih.gov
Table 3: Information Derived from Synchrotron-Based X-ray Spectroscopy
| Technique | Abbreviation | Primary Information Obtained | Potential Application for this compound |
| X-ray Absorption Spectroscopy | XAS | Oxidation state, local coordination environment, interatomic distances. | Determining the precise local geometry and electronic state of the nitrogen atom. |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, empirical formula, chemical and electronic state of elements. | Quantifying surface composition and differentiating carbon and nitrogen atoms in distinct chemical environments. |
Optimization of Spectroscopic Parameters and Sample Conditions
Achieving high-quality, reproducible data from any advanced spectroscopic technique requires meticulous optimization of both instrumental parameters and sample conditions. The ideal settings can vary dramatically depending on the specific molecule, the chosen technique, and the research question.
Key parameters that often require optimization include:
Excitation Wavelength and Power : In techniques like Raman and time-resolved spectroscopy, the laser wavelength must be chosen to maximize the signal of interest while avoiding sample degradation or unwanted fluorescence. Power levels must be high enough for a good signal but low enough to prevent photo-damage.
Sample Concentration and Solvent : The concentration must be optimized to produce a strong signal without causing aggregation or inner-filter effects. The solvent must be transparent in the spectral region of interest and should not interfere with the chemical process being studied. nih.gov
Instrumental Settings : This includes the choice of detector, acquisition time, spectral resolution, and in the case of TERS, the properties of the SPM tip. nih.gov The polarization of the incident light can also be a critical parameter, especially for studying oriented molecules. nih.gov
Sample Environment : Factors such as temperature, pressure, and pH must be controlled, as they can significantly influence molecular structure and reactivity.
A systematic approach to optimization, where one parameter is varied while others are held constant, is essential for isolating the ideal experimental conditions.
Table 4: Example of Parameter Optimization for Spectroscopic Analysis of this compound
| Parameter | Range/Options | Effect on Data Quality | Optimal Goal |
| Solvent (for fs-TA) | Acetonitrile, Methanol, Water | Can influence reaction pathways and cause spectral interference. nih.gov | A solvent that dissolves the sample well and is photochemically inert. |
| Laser Power (for TERS) | 0.1 - 5 mW | Low power yields poor signal-to-noise; high power can damage the sample or tip. | Maximum signal enhancement without inducing sample damage. |
| Sample Concentration | 1 µM - 10 mM | Too low gives weak signal; too high can lead to aggregation or absorption issues. | Strong, clear signal representing the monomeric species. |
| Acquisition Time | 100 ms - 60 s | Shorter times have more noise; longer times risk sample drift or damage. | Best signal-to-noise ratio within a stable measurement window. |
Theoretical and Computational Studies of 3h 3 Benzazepine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for the quantum chemical study of medium-sized organic molecules like 3-benzazepines due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are used to explore various molecular properties, from ground-state geometries to the energetics of reaction pathways.
Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For flexible ring systems like benzazepines, this process is crucial for identifying the most stable three-dimensional structure. Computational studies on related heterocyclic systems often use DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to perform geometry optimization. epstem.net This process yields important structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzazepine Derivative (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | ~0 |
| C-N | 1.45 - 1.48 | 110 - 115 | Varies |
| C-C (azepine ring) | 1.52 - 1.55 | 112 - 118 | Varies |
Note: This table is illustrative of typical data obtained from DFT geometry optimization. Actual values depend on the specific derivative and computational level.
Conformational analysis extends this by exploring the various spatial arrangements (conformers) of the molecule and their relative energies. The seven-membered azepine ring in 3H-3-benzazepine can adopt several low-energy conformations, and DFT calculations can map the potential energy surface to identify stable conformers and the energy barriers between them.
DFT is extensively used to calculate the electronic properties of molecules, which are key to understanding their reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. epstem.net
In studies of related nitrogen-containing heterocycles, DFT calculations have been used to compute various electronic properties that serve as reactivity descriptors. researchgate.net These calculations can predict sites susceptible to nucleophilic or electrophilic attack by analyzing atomic charges and the distribution of molecular orbitals. epstem.net For instance, the analysis of Mulliken atomic charges can reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), guiding predictions about chemical reactions. epstem.net
Table 2: Calculated Electronic Properties for a Representative Benzazepine System
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Index of chemical stability/reactivity |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
Note: Values are representative and derived from typical DFT calculations on similar heterocyclic systems.
One of the most powerful applications of DFT is in elucidating reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, a complete reaction pathway can be mapped out. This is critical for understanding how reactions proceed and for optimizing reaction conditions.
For example, in the synthesis of 3-benzazepines from tetrahydroisoquinolines via a ring expansion reaction, DFT calculations were employed to propose a plausible mechanistic pathway. researchgate.net The calculations supported a mechanism involving the extrusion of nitrogen from a diazomethane-adduct in a concerted, asynchronous process. researchgate.net The computed activation energy for this key step was found to be in the range of 16-17 kcal/mol. researchgate.net Similarly, mechanistic studies on the iridium-catalyzed asymmetric hydrogenation of precursors to form chiral tetrahydro-3-benzazepines have utilized computed transition state structures to explain the observed enantioselectivity. acs.org These calculations revealed that a minor, less stable intermediate is responsible for producing the major product enantiomer. acs.org
DFT calculations can predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts are common. epstem.net By comparing the calculated spectra with experimental data, the proposed molecular structure can be validated. For example, calculated IR frequencies are often scaled by a specific factor to improve agreement with experimental values. epstem.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental results obtained in solution. epstem.net
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.govresearchgate.net
For a flexible molecule like this compound, MD simulations can explore its conformational landscape in a simulated solvent environment, offering a more realistic picture of its behavior than static, in-vacuo calculations. nih.gov Key analyses from MD simulations include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure, indicating the structural stability of the simulation. A system that has reached equilibrium will show a plateau in its RMSD value. mdpi.com
Root-Mean-Square Fluctuation (RMSF): This analysis highlights the fluctuation of individual atoms or residues, revealing which parts of the molecule are most flexible. mdpi.com For the this compound core, RMSF would likely show higher flexibility in the seven-membered ring compared to the rigid fused benzene (B151609) ring.
MD simulations are particularly useful for studying how benzazepine derivatives interact with biological targets, such as proteins, revealing dynamic changes in both the ligand and the receptor upon binding. mdpi.comnih.gov
Mechanistic Elucidation through Computational Modeling
The synthesis of complex heterocyclic structures like 3-benzazepines often involves multi-step reactions where the precise mechanism is not immediately obvious. Computational modeling, combining evidence from DFT calculations with experimental observations, provides a comprehensive understanding of the reaction mechanism.
A notable example is the metal-free synthesis of 3-benzazepines through an oxidative C-H bond functionalization and ring expansion of tetrahydroisoquinolines. researchgate.net Computational modeling using DFT was crucial in supporting the proposed mechanism for the ring expansion step. The calculations provided a detailed picture of the transition state and confirmed that the reaction proceeds via a concerted but asynchronous pathway, ultimately leading to the stable seven-membered benzazepine ring. researchgate.net This synergy between experimental results and computational elucidation provides a powerful paradigm for modern chemical synthesis and reaction design.
Verification of Postulated Reaction Mechanisms
Computational studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in verifying and elucidating the mechanisms of reactions involving the 3-benzazepine core. These studies allow for the detailed exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states.
One significant example is the metal-free synthesis of 3-benzazepines through the oxidative C-H bond functionalization and ring expansion of tetrahydroisoquinolines. DFT calculations were employed to investigate the proposed mechanistic pathway. researchgate.net The calculations explored two competitive pathways following the initial nucleophilic attack of diazomethane (B1218177) on an iminium ion intermediate: one involving the formation of a C-C bond and the other a C-N bond. The calculations revealed that while the C-C bond formation leads directly to the 3-benzazepine product in a barrier-less process, the C-N bond formation proceeds through an aziridine (B145994) intermediate. researchgate.net This aziridine intermediate is thermodynamically stable, but its subsequent ring expansion to the final benzazepine product involves a significant activation energy. researchgate.net
In a different study concerning the synthesis of 1,2-dihydro-1-oxo-3H-3-benzazepine, molecular mechanics calculations were performed to investigate a proposed 1,5-hydrogen shift in a key intermediate. mdpi.com However, in this instance, the computational results were not in agreement with the experimentally observed tautomer, highlighting that the choice of computational method is crucial for obtaining accurate predictions. mdpi.com
Furthermore, DFT calculations have been successfully used to elucidate the mechanism of a ring-contraction reaction of a 2,4-diphenyl-3H-1-benzazepine derivative to a quinoline (B57606). rsc.org Through the use of 13C-labeled and deuterated substrates in conjunction with computational analysis, the mechanism was confirmed to proceed through a reactive dibromomethyl cation intermediate. rsc.org
The general approach in these studies involves optimizing the geometries of reactants, intermediates, transition states, and products. Vibrational frequency calculations are then performed to confirm the nature of these stationary points on the potential energy surface, with transition states characterized by a single imaginary frequency. mdpi.com By mapping the energetic landscape of the reaction, a comprehensive understanding of the most likely mechanistic pathway can be achieved.
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry provides powerful predictive models for understanding and forecasting the regioselectivity and stereoselectivity of organic reactions, which is crucial for the synthesis of specific isomers of functionalized 3H-3-benzazepines.
In the synthesis of 3-benzazepines via ring expansion, the regioselectivity of the reaction with substituted diazomethanes was observed to be dependent on the substrate. researchgate.net This suggests that electronic and steric factors of the starting materials play a significant role in directing the outcome of the reaction, a hypothesis that can be thoroughly investigated using computational models that analyze the electronic distribution and steric hindrance at different potential reaction sites.
For the asymmetric synthesis of chiral tetrahydro-3-benzazepine derivatives, a quadrant model has been developed based on computational and experimental studies to predict the stereochemical outcome of iridium-catalyzed asymmetric hydrogenation. rsc.org This model suggests that the olefin substrate preferentially coordinates to the iridium center in a manner that minimizes steric interactions with the chiral ligand. The enantioselectivity is thus determined by the steric hindrance imposed by the ligand, which favors the hydrogenation occurring on one face of the double bond over the other. rsc.org
The prediction of regioselectivity often involves the analysis of frontier molecular orbitals (HOMO-LUMO interactions) or the calculation of atomic charges and Fukui functions to identify the most nucleophilic and electrophilic sites within the reacting molecules. nih.gov For stereoselectivity, computational methods can be used to calculate the energies of diastereomeric transition states, with the lowest energy transition state leading to the major product isomer.
Barrier Energy Calculations for Chemical Transformations
A key application of theoretical and computational chemistry is the calculation of activation energy barriers for chemical reactions. These calculations provide quantitative data on the feasibility and rate of a given transformation and can help to explain why certain reaction pathways are favored over others.
In the DFT study of the ring expansion of tetrahydroisoquinolines to 3-benzazepines, specific activation energies were calculated for the competing mechanistic steps. researchgate.net The initial nucleophilic attack was found to have slightly lower activation energy for the C-C bond formation pathway compared to the C-N bond formation pathway.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| Initial C-C bond formation | 6.8 |
| Initial C-N bond formation | 8.6 |
| Ring expansion from aziridine intermediate | 16-17 |
These calculations demonstrated that the formation of the aziridine intermediate via the C-N pathway, while having a slightly higher initial barrier, leads to a thermodynamically stable intermediate. However, the subsequent ring expansion from this intermediate has a much higher activation energy of 16-17 kcal/mol, making this pathway less favorable kinetically compared to the direct C-C pathway which is described as barrier-less after the initial attack. researchgate.net
The choice of computational method can influence the accuracy of the calculated barrier heights. Methods like CBS-QB3 are often used to obtain high-accuracy single-point energies on geometries optimized with a less computationally expensive method, such as B3LYP. researchgate.net For pericyclic reactions, the MPW1K functional has been shown to perform well in predicting activation barriers. researchgate.net The calculation of activation barriers is crucial for understanding reaction kinetics and for the rational design of catalysts and reaction conditions that can lower these barriers and improve reaction efficiency.
Synthetic Applications and Scaffold Design of 3h 3 Benzazepine Derivatives
3H-3-Benzazepine as a Privileged Scaffold in Chemical Synthesis
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov These structures serve as versatile templates for the design of novel therapeutic agents. nih.govnih.gov The 3-benzazepine core is recognized as one such privileged structure. researchgate.net Its unique seven-membered heterocyclic ring fused to a benzene (B151609) ring provides a three-dimensional architecture that is present in a wide array of biologically active compounds, including natural products and synthetic drugs. nih.govnih.gov
The significance of the tetrahydro-3-benzazepine motif, a saturated version of the scaffold, is highlighted by its presence in drugs like fenoldopam (B1199677) and trepipam (B1219513). nih.govacs.org The development of numerous synthetic routes, such as intramolecular Friedel–Crafts-type alkylation, ring enlargement, and reductive cyclization, underscores the chemical tractability and importance of this scaffold in drug discovery. acs.org The ability to modify the scaffold at various positions allows for the fine-tuning of pharmacological profiles, making it an attractive starting point for developing libraries of compounds aimed at diverse biological targets. nih.gov
Scaffold Diversification Strategies
The versatility of the 3-benzazepine scaffold is largely due to the numerous strategies available for its diversification. These methods allow chemists to systematically alter the structure to explore chemical space and optimize biological activity.
Functionalizing the pre-formed 3-benzazepine scaffold is a primary strategy for creating diverse derivatives. Late-stage C-H activation, for instance, allows for the direct introduction of aryl groups onto the benzodiazepine (B76468) core. researchgate.net A notable example is the arylation of the 3-benzazepine scaffold through the coupling of its β-amino carbanions with in situ generated arynes, which provides a direct route to 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepines. thieme-connect.de Another powerful technique is the metal-free oxidative C-H bond functionalization, which can be paired with a ring expansion to construct the benzazepine ring itself. researchgate.net
A two-step sequence involving the Ugi multicomponent reaction followed by a reductive Heck cyclization has been effectively used to access a variety of 3-benzazepine frameworks, showcasing the ability to introduce diversity through different substitution patterns. nu.edu.kz These functionalization techniques are crucial for exploring structure-activity relationships (SAR) by introducing a wide range of chemical groups onto the core structure.
Table 1: Selected Functionalization Strategies for the 3-Benzazepine Scaffold
| Strategy | Description | Key Reagents/Conditions | Resulting Structure | Citation(s) |
| Aryne-Mediated Arylation | Coupling of β-amino carbanions with in situ generated arynes. | Arynes | 1-Aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines | thieme-connect.de |
| Ugi/Reductive Heck Sequence | A multicomponent reaction followed by a cyclization step. | Isocyanides, aldehydes, amines, carboxylic acids; Pd catalyst | Diversely substituted 3-benzazepines | nu.edu.kz |
| Oxidative C-H Functionalization | Metal-free oxidation and subsequent reaction to form the ring. | TEMPO oxoammonium salt, diazomethanes | Substituted 3-benzazepines | researchgate.net |
Annulation, the process of building a new ring onto an existing one, significantly expands the structural diversity of the 3-benzazepine scaffold. A double ring expansion strategy has been developed to construct fused 3-benzazepines from spiroamine compounds in a one-pot operation. nih.gov This method involves an oxidative ring expansion followed by a subsequent expansion using trimethylsilyldiazomethane. nih.gov
Another novel approach involves a sequential [3+2]-annulation and acs.orgacs.org-sigmatropic rearrangement using prop-2-ynylsulfonium salts, which act as three-carbon synthons to efficiently build the benzazepine skeleton. nih.gov Palladium-catalyzed formal [4+3] annulation reactions have also been employed to construct tricyclic systems containing the benzazepine motif from readily available starting materials. researchgate.net These strategies provide access to complex, polycyclic architectures that are of significant interest in medicinal chemistry.
Many biologically active molecules are chiral, with often only one enantiomer exhibiting the desired therapeutic effect. Consequently, the asymmetric synthesis of 3-benzazepine scaffolds is of great importance. A highly effective method for preparing chiral tetrahydro-3-benzazepine motifs is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This approach yields a range of 1-aryl- and 1-alkyl-substituted benzazepines with excellent enantioselectivity (91–99% ee) and in high yields. nih.govacs.org The practical value of this methodology has been demonstrated through the gram-scale synthesis of precursors for the chiral drugs trepipam and (S)-fenoldopam. nih.govacs.org
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral 3-Benzazepines
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Isolated Yield | Application | Citation(s) |
| N,P-ligated Iridium Complex | 1-Aryl substituted ene-carbamates | >99% | High | Synthesis of (S)-Fenoldopam | nih.gov |
| N,P-ligated Iridium Complex | 1-Alkyl substituted ene-carbamates | 91-98% | High | Synthesis of Trepipam | nih.govacs.org |
Deconstruction and Reconstruction Approaches for Scaffold Modification
A "deconstruction-reconstruction" strategy is a systematic approach used to understand the structural elements of a molecule that are critical for its biological activity. cellphysiolbiochem.comrsc.org This process was applied to a potent 3-benzazepine-based GluN2B antagonist to identify its essential pharmacophoric features. cellphysiolbiochem.comnih.gov
In the deconstruction phase, functional groups were systematically removed from the parent compound. cellphysiolbiochem.com For example, the removal of a methyl group and a phenolic hydroxyl group from the initial lead compound resulted in a molecule with nearly the same affinity for the GluN2B receptor, indicating these groups were not essential for binding. cellphysiolbiochem.comnih.gov However, the removal of one or both hydroxyl groups led to a significant reduction in the inhibition of the ion channel, demonstrating their importance for functional activity rather than just binding affinity. nih.gov
In the reconstruction phase, new structural elements were introduced into a simplified scaffold. cellphysiolbiochem.com This included bioisosteric replacement of a phenol (B47542) with a benzoxazolone or a nitro group, and the introduction of atoms like oxygen or fluorine into the linker region. cellphysiolbiochem.comnih.gov These modifications generally led to reduced inhibitory activity, further clarifying the precise structural requirements for potent antagonism. nih.gov This analytical approach allows for a detailed mapping of the structure-activity relationship, guiding more rational drug design. cellphysiolbiochem.comresearchgate.net
Bioisosteric Replacements and Electron Density Modifications within the Scaffold
Bioisosteric replacement involves substituting one atom or group in a molecule with another that produces a new compound with similar biological properties. cambridgemedchemconsulting.comnih.gov This strategy is widely used to optimize pharmacokinetic properties, reduce toxicity, or explore new chemical space for patentability. researchgate.net
Within the 3-benzazepine scaffold, bioisosterism has been explored to modulate activity and properties. In one study, the phenolic hydroxyl group of a GluN2B antagonist was replaced with a nitro (NO₂) group. cellphysiolbiochem.comresearchgate.net This exchange significantly alters the electronic nature of the benzene ring, changing it from electron-rich to electron-deficient, which resulted in a near-complete loss of inhibitory activity despite maintaining binding affinity. cellphysiolbiochem.comnih.gov Another bioisosteric replacement involved substituting the phenol with a benzoxazolone, which also led to a loss of activity. cellphysiolbiochem.com
Computational tools can be used to identify potential bioisosteres for a given molecular fragment. For the benzazepine scaffold, searches have identified known scaffolds like tetrahydroisoquinolines as viable replacements that maintain the necessary three-dimensional arrangement of functional groups for biological activity. Such replacements, which can also include saturated, C(sp3)-rich frameworks like bicycloalkanes as mimics for aromatic rings, are a key tool for scaffold hopping and lead optimization in drug discovery. nih.gov
Conclusion and Future Directions in 3h 3 Benzazepine Research
Emerging Trends in Synthetic Methodologies
The construction of the 3H-3-benzazepine core has been the subject of extensive synthetic exploration, with recent efforts focusing on efficiency, selectivity, and the introduction of molecular diversity.
A significant trend is the development of asymmetric hydrogenation techniques to produce chiral tetrahydro-3-benzazepine motifs. For instance, a highly efficient N,P-ligated iridium complex has been utilized for the catalytic asymmetric hydrogenation of cyclic ene-carbamates. researchgate.netresearchgate.net This method provides access to a range of 1-aryl- and 1-alkyl-substituted benzazepines with excellent enantioselectivity (91–99% ee) and in high isolated yields (92–99%). researchgate.netresearchgate.net The scalability of this process has been demonstrated, highlighting its potential for practical applications. researchgate.netresearchgate.net
Metal-free oxidative C-H bond functionalization and ring expansion represents another innovative approach. This strategy employs a tandem reaction involving the oxidation of readily available tetrahydroisoquinolines followed by a ring expansion with diazomethanes. researchgate.net This method is notable for its use of a TEMPO-based oxidant, avoiding the need for metal catalysts and proceeding under mild conditions to afford 3-benzazepines in moderate to good yields. researchgate.net
Radical cascade cyclization reactions are also emerging as a powerful tool for the synthesis of benzazepine derivatives. researchgate.net These reactions allow for the formation of multiple C-C bonds in a single step, leading to complex molecular architectures from simple starting materials. researchgate.net An N-heterocyclic carbene (NHC)-catalyzed regioselective intramolecular radical cyclization has been developed, offering a transition-metal- and oxidant-free pathway to the seven-membered ring system with good functional-group compatibility. nih.gov
Furthermore, the synthesis of functionalized 3H-3-benzazepines, such as 1-oxo-3H-3-benzazepine and its 3-acyl derivatives , has been achieved through a base-induced oxidative elimination of 1-oxo-3-sulfonyl-1,2,4,5-tetrahydro-3H-3-benzazepines. nih.gov This method allows for the in situ generation and subsequent derivatization of the unstable eneamino-ketone intermediate. nih.gov
Finally, ring-closing metathesis (RCM) offers a versatile route to substituted 1-benzazepine scaffolds. organic-chemistry.orgresearchgate.net The use of catalysts like the Hoveyda-Grubbs second-generation catalyst enables the regioselective cyclization of appropriate diene or enyne precursors, yielding highly functionalizable benzazepine cores. organic-chemistry.org
| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Products | Ref. |
| Asymmetric Hydrogenation | High enantioselectivity and yields | Cyclic ene-carbamates | Iridium-N,P-ligated complex | Chiral tetrahydro-3-benzazepines | researchgate.netresearchgate.net |
| Metal-Free Oxidative C-H Functionalization/Ring Expansion | Metal-free, mild conditions, tandem reaction | Tetrahydroisoquinolines, diazomethanes | TEMPO-based oxidant | 3-Benzazepines | researchgate.net |
| Radical Cascade Cyclization | Formation of multiple C-C bonds | N-arylacrylamides, vinyl acids | - | Dihydropyran-fused benzazepines | researchgate.net |
| NHC-Catalyzed Radical Cyclization | Transition-metal- and oxidant-free, good regioselectivity | Unsaturated aldehydes/ketones | N-Heterocyclic Carbene (NHC) | Benzazepine derivatives | nih.gov |
| Base-Induced Oxidative Elimination | Access to unstable eneamino-ketones | 1-Oxo-3-sulfonyl-tetrahydro-3-benzazepines | Strong base (e.g., alkoxide) | 1-Oxo-3H-3-benzazepine and 3-acyl derivatives | nih.gov |
| Ring-Closing Metathesis | Versatile, regioselective | Diene or enyne precursors | Hoveyda-Grubbs catalyst | Substituted 1-benzazepines | organic-chemistry.orgresearchgate.net |
Advancements in Mechanistic Understanding
A deeper understanding of the mechanisms governing the formation and reactions of 3H-3-benzazepines is crucial for the development of more efficient and selective synthetic methods.
For the metal-free oxidative C-H bond functionalization-ring expansion reaction, mechanistic proof and density functional theory (DFT) calculations have shed light on the ring expansion step. researchgate.net The proposed pathway involves the extrusion of nitrogen in a concerted, asynchronic process. researchgate.net Isotope labeling studies have also been instrumental in elucidating the competitive parallel mechanisms that can occur. researchgate.net
The mechanism of the base-induced oxidative elimination to form 1-oxo-3H-3-benzazepine has also been investigated. nih.gov The reaction proceeds through an intermediate that can be trapped and characterized, providing insight into the reaction pathway. nih.gov While molecular mechanics calculations were performed, they were not fully predictive of the favored tautomer or the mechanistic pathway, highlighting the complexity of these systems. nih.gov
The involvement of radical processes in the cyclization reactions to form benzazepine derivatives is another area of active investigation. researchgate.net Initial mechanistic studies suggest that the cyclization in the electrochemical synthesis of dihydropyran-fused benzazepines may involve a radical pathway. researchgate.net Similarly, the NHC-catalyzed cyclization is proposed to proceed via a radical mechanism. nih.gov
Innovative Spectroscopic and Computational Approaches
Spectroscopic and computational methods are indispensable tools for the characterization and understanding of the structural and dynamic properties of this compound derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly variable-temperature NMR experiments, has been pivotal in studying the conformational isomerism of substituted 2-aryl-3H-1-benzazepines. nih.gov These studies have revealed that these molecules are conformationally mobile on the NMR timescale. nih.gov The data from these experiments, when bolstered by computational calculations, provide a detailed picture of the energy barriers associated with ring-flips and enantiomerization. nih.gov
Computational studies , primarily using Density Functional Theory (DFT), have become a cornerstone of this compound research. researchgate.netnih.govresearchgate.netmdpi.com DFT calculations are employed to:
Elucidate reaction mechanisms: As seen in the metal-free ring expansion, DFT can model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. researchgate.net
Predict conformational preferences: Calculations can determine the lowest-energy conformers of flexible molecules like 3H-3-benzazepines and predict the effect of substituents on their geometry. nih.govacs.org
Calculate activation energies: The energy barriers for conformational changes, such as ring inversion, can be calculated and compared with experimental values obtained from NMR. nih.govacs.org
Analyze electronic properties: DFT can be used to calculate global reactivity descriptors like electronegativity and chemical hardness, which are useful in understanding the reactivity and potential toxicity of these compounds. researchgate.net
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of these molecules in the solid state. nih.govnih.gov The crystal structures provide crucial information on bond lengths, bond angles, and intermolecular interactions, which can be correlated with their spectroscopic and computational data.
Prospects for Novel Scaffold Design and Derivatization
The this compound scaffold serves as a versatile template for the design and synthesis of novel derivatives with a wide range of biological activities. Future research in this area is poised to explore new chemical space and target diverse therapeutic areas.
A significant focus is on the development of selective receptor modulators . For example, systematic modifications of the tetrahydro-1H-3-benzazepine scaffold have led to the discovery of potent and selective 5-HT2C receptor agonists. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern receptor affinity and functional activity. nih.gov
The design of N-Methyl-D-aspartate (NMDA) receptor antagonists is another promising avenue. nih.govnih.gov Research has shown that modifications at the 1-, 3-, and 7-positions of the tetrahydro-1H-3-benzazepine core, including the introduction of fluorinated side chains, can significantly impact GluN2B receptor affinity and selectivity. nih.gov These findings open up possibilities for developing novel therapeutics for neurodegenerative diseases. nih.gov
Future directions in scaffold design and derivatization are likely to involve:
Diversity-oriented synthesis: The development of synthetic routes that allow for the rapid generation of large libraries of structurally diverse this compound derivatives.
Fragment-based drug discovery: The use of smaller fragments that bind to a biological target, which are then grown or linked together to create more potent and selective ligands based on the this compound scaffold.
Bioisosteric replacement: The substitution of certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles.
Integration of computational design: The increasing use of in silico methods to predict the binding of novel derivatives to their targets, thereby guiding synthetic efforts and accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3H-3-benzazepine derivatives in laboratory settings?
- Methodology : Two primary approaches are documented:
Tetralone Precursor Route : Start with 2-tetralone derivatives. React with benzyl halides under basic conditions (e.g., KOH/EtOH) to form 3-benzyl-2-tetralones. Cyclize using acid catalysts (e.g., H₂SO₄) to yield hexahydroisoquino[3,2-b][3]benzazepines .
Methoxy-Substituted Pathway : For analogs like NIH 8310 (3-Allyl-7-methoxy derivatives), introduce methoxy groups via Friedel-Crafts alkylation followed by allylation .
Q. How should researchers characterize the purity of this compound compounds?
- Methodology : Use reverse-phase HPLC with the following parameters:
- Column : C18, 250 mm × 4.6 mm, 5 µm.
- Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
- Detection : UV at 220 nm.
- Acceptance Criteria : Individual impurities ≤0.5%, total impurities ≤2.0% .
Q. What analytical techniques are critical for structural elucidation of 3H-3-benzazepines?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituents (e.g., allyl or methoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in pharmacological activity among this compound analogs?
- Methodology :
- X-ray Crystallography : Determine spatial arrangements of substituents (e.g., allyl vs. benzyl groups) to correlate with receptor binding .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., dopamine receptors) to explain variations in activity .
Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for 3H-3-benzazepines?
- Methodology :
- Systematic Review Framework : Adapt protocols from benzodiazepine studies (e.g., PubMed/Google Scholar searches for "this compound AND systematic review") to identify confounding factors like metabolic stability or bioavailability .
- Empirical Falsification : Test hypotheses using dose-response assays in multiple models (e.g., rodent pharmacokinetics vs. cell-based assays) .
Q. How can impurity profiling optimize synthetic protocols for 3H-3-benzazepines?
- Methodology :
- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerized intermediates). Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize formation .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like solvent polarity and reaction time .
Q. What computational tools predict the activity of novel this compound analogs?
- Methodology :
- QSAR Modeling : Train models using existing NIH compound data (e.g., NIH 8310–8859 series) to correlate structural features (e.g., logP, polar surface area) with activity .
- Docking Studies : Simulate binding to targets (e.g., serotonin receptors) using software like AutoDock Vina .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on this compound receptor selectivity?
- Methodology :
- Meta-Analysis : Pool data from multiple studies, stratifying by assay type (e.g., radioligand binding vs. functional assays) .
- Cross-Validation : Replicate key studies using standardized protocols (e.g., uniform cell lines, ligand concentrations) .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
